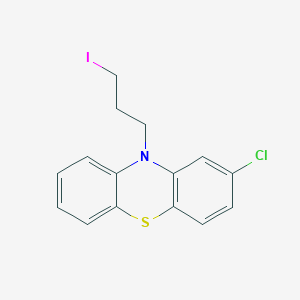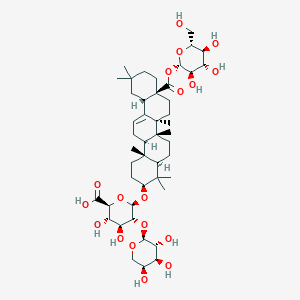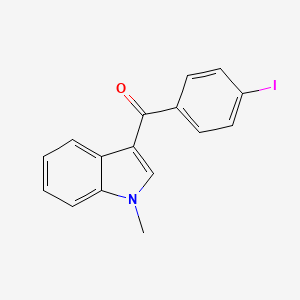
(4-Iodophenyl)-(1-methylindol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodophenyl)-(1-methylindol-3-yl)methanone is an organic compound that features a unique structure combining an iodinated phenyl group with a methylated indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)-(1-methylindol-3-yl)methanone typically involves the condensation of 4-iodobenzaldehyde with 1-methylindole in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Palladium catalysts are often employed in coupling reactions, with bases such as potassium carbonate (K2CO3) to facilitate the process.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (4-Iodophenyl)-(1-methylindol-3-yl)methanone is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, especially in the context of enzyme inhibition and receptor binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to modulate biological pathways relevant to diseases such as cancer and neurological disorders.
Industry: In material science, the compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (4-Iodophenyl)-(1-methylindol-3-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The iodine atom on the phenyl ring can also play a role in enhancing the compound’s binding affinity through halogen bonding interactions.
Comparación Con Compuestos Similares
- (4-Iodophenyl)(phenyl)methanone
- (4-Iodophenyl)(4-methylphenyl)methanone
- (2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone
Comparison: Compared to its analogs, (4-Iodophenyl)-(1-methylindol-3-yl)methanone stands out due to the presence of the indole moiety, which imparts unique biological activity and chemical reactivity. The combination of the iodinated phenyl group and the indole structure makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack such multifunctional characteristics.
Propiedades
Fórmula molecular |
C16H12INO |
|---|---|
Peso molecular |
361.18 g/mol |
Nombre IUPAC |
(4-iodophenyl)-(1-methylindol-3-yl)methanone |
InChI |
InChI=1S/C16H12INO/c1-18-10-14(13-4-2-3-5-15(13)18)16(19)11-6-8-12(17)9-7-11/h2-10H,1H3 |
Clave InChI |
SFGFGYGMZCIBAJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


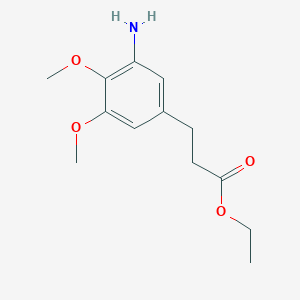


![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
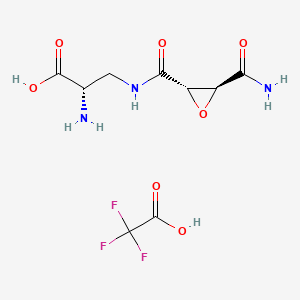
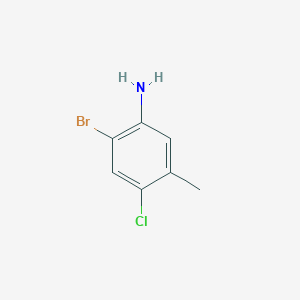
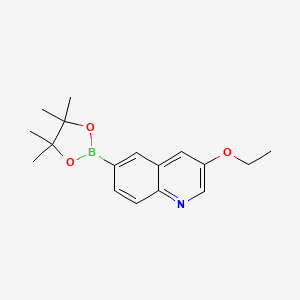
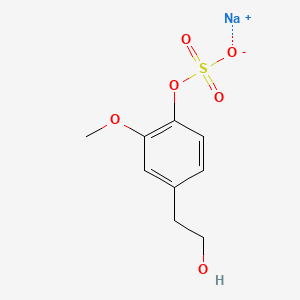
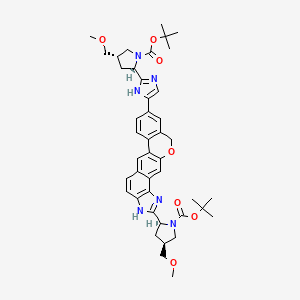
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
